Methyl 3-chloro-4,5-difluorobenzoate

Description

BenchChem offers high-quality Methyl 3-chloro-4,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

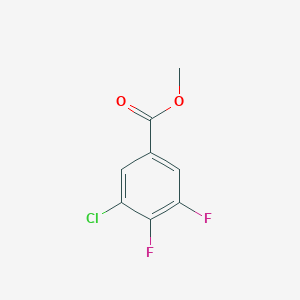

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLVBIYHPRXEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673203 | |

| Record name | Methyl 3-chloro-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-87-2 | |

| Record name | Methyl 3-chloro-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-chloro-4,5-difluorobenzoate: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoates in Synthesis

In the landscape of modern medicinal and materials chemistry, halogenated organic molecules serve as indispensable building blocks. Among these, fluorinated benzoates have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This guide provides an in-depth technical overview of Methyl 3-chloro-4,5-difluorobenzoate (CAS No. 1214344-87-2), a strategically substituted aromatic ester with significant potential in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1]

The precise arrangement of a chloro and two fluoro substituents on the benzene ring of this compound offers a unique pattern of reactivity and steric hindrance, making it a valuable intermediate for creating novel bioactive molecules. This guide will delve into its chemical properties, synthesis, applications, and safety protocols, providing researchers and drug development professionals with the critical information needed to effectively utilize this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe utilization in a laboratory setting. Methyl 3-chloro-4,5-difluorobenzoate is typically supplied as a white to off-white crystalline powder. The strategic placement of electron-withdrawing halogen atoms significantly influences the molecule's reactivity and properties.

Table 1: Physicochemical Properties of Methyl 3-chloro-4,5-difluorobenzoate

| Property | Value | Source(s) |

| CAS Number | 1214344-87-2 | , |

| Molecular Formula | C₈H₅ClF₂O₂ | |

| Molecular Weight | 206.57 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% | |

| Storage | Store in a cool, dry place away from light |

Synthesis and Reaction Mechanisms: A Practical Approach

The most direct and common method for the synthesis of Methyl 3-chloro-4,5-difluorobenzoate is the esterification of its corresponding carboxylic acid, 3-chloro-4,5-difluorobenzoic acid (CAS No. 150444-95-4). This reaction is typically carried out under acidic conditions in the presence of methanol.

Experimental Protocol: Fischer Esterification of 3-chloro-4,5-difluorobenzoic acid

This protocol describes a standard laboratory procedure for the synthesis of Methyl 3-chloro-4,5-difluorobenzoate.

Materials:

-

3-chloro-4,5-difluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-chloro-4,5-difluorobenzoic acid (1 equivalent).

-

Add an excess of anhydrous methanol to the flask to act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-chloro-4,5-difluorobenzoate.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: Using an excess of methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

-

Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid (as its sodium salt), and any water-soluble impurities.

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The specific substitution pattern of Methyl 3-chloro-4,5-difluorobenzoate makes it a valuable precursor for introducing a 3-chloro-4,5-difluorobenzoyl moiety into a target molecule.

While specific, publicly documented examples of the direct use of Methyl 3-chloro-4,5-difluorobenzoate in late-stage drug candidates are limited, its precursor, 3-chloro-4,5-difluorobenzoic acid, has been utilized in the development of novel therapeutic agents. For instance, it has been employed in the synthesis of next-generation antimalarial acridones and in the creation of potent derivatives of natural products for antileukemia research.[2] Ester derivatives, such as the methyl ester, are often preferred in synthetic schemes due to their ease of handling and reactivity in subsequent transformations like amidation or reduction.

The presence of the chloro and difluoro groups can significantly enhance the biological activity and pharmacokinetic profile of a drug molecule. The fluorine atoms can increase metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions. The chlorine atom provides an additional point of interaction and can influence the overall electronic properties of the molecule.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-chloro-4,5-difluorobenzoate. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Avoid breathing dust, vapor, mist, or gas.

-

Avoid contact with skin and eyes.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Store in a tightly closed container in a dry and cool place.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.

Conclusion: A Versatile Tool for Chemical Innovation

Methyl 3-chloro-4,5-difluorobenzoate is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a gateway to a wide range of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher looking to incorporate this compound into their synthetic strategies. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like Methyl 3-chloro-4,5-difluorobenzoate in driving chemical innovation is undeniable.

References

-

LookChem. Methyl 3-chloro-4,5-difluorobenzoate.[Link]

-

The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. [Source Name Redacted for Anonymity].[Link]

Sources

Methyl 3-chloro-4,5-difluorobenzoate chemical properties

An In-depth Technical Guide to Methyl 3-chloro-4,5-difluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Methyl 3-chloro-4,5-difluorobenzoate (CAS No. 1214344-87-2) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and difluoro groups on the benzene ring, offers a valuable scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogens and the methyl ester group profoundly influences the molecule's reactivity, making it a strategic choice for introduction into drug candidates to modulate properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its chemical properties, a robust two-step synthesis protocol, an analysis of its chemical reactivity, and its strategic utility in modern drug development.

Introduction: A Strategic Building Block

In the landscape of drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and well-characterized chemical intermediates. Halogenated aromatic compounds are particularly prized for their ability to form specific, beneficial interactions within protein binding pockets (e.g., halogen bonding) and for their role in fine-tuning pharmacokinetic profiles. Methyl 3-chloro-4,5-difluorobenzoate emerges as a key player in this context. The presence of three halogen substituents creates a distinct electronic environment on the aromatic ring, while the methyl ester provides a versatile handle for subsequent chemical modifications. This guide serves to consolidate the known and predicted properties of this compound, offering field-proven insights into its synthesis and application.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectral data is the foundation of its effective use in synthesis. While experimental physical constants for Methyl 3-chloro-4,5-difluorobenzoate are not widely reported in peer-reviewed literature, its key identifiers are well-established.

Physical Properties

The properties for the target compound and its immediate carboxylic acid precursor are summarized below. The lack of published experimental data for the ester's melting and boiling points is common for specialized, non-commodity building blocks; however, it is expected to be a low-melting solid or a high-boiling liquid at room temperature.

| Property | Value | Source |

| IUPAC Name | Methyl 3-chloro-4,5-difluorobenzoate | - |

| CAS Number | 1214344-87-2 | [1] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

| Appearance | White to off-white solid or powder | [2] |

| Melting Point | Data not available in published literature | - |

| Boiling Point | Data not available in published literature | - |

| Precursor MP | 133-135 °C (for 3-Chloro-4-fluorobenzoic acid) | [3][4] |

| Precursor BP | 283.3 ± 35.0 °C (Predicted, for 3-chloro-4,5-difluorobenzoic acid) | [5] |

Spectroscopic Analysis (Predicted)

As is often the case for niche synthetic intermediates, public repositories of experimental spectra for Methyl 3-chloro-4,5-difluorobenzoate are scarce. However, based on established principles of NMR and IR spectroscopy and by analyzing structurally similar compounds, we can provide a highly reliable predicted spectral profile for validation purposes.[6][7][8]

| Spectroscopy | Predicted Data | Rationale & Interpretation |

| ¹H NMR | ~3.9 ppm (s, 3H, -OCH₃)~7.7-7.9 ppm (m, 2H, Ar-H) | The methyl ester protons will appear as a sharp singlet. The two aromatic protons (at C2 and C6) will be in the downfield region. They will likely appear as complex multiplets (doublet of doublets) due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF). |

| ¹³C NMR | ~52 ppm (-OCH₃)~115-160 ppm (Ar-C)~164 ppm (C=O) | The methyl carbon is expected around 52 ppm. The six aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to fluorine (¹JCF, ²JCF, ³JCF). The carbons directly bonded to fluorine (C4, C5) will exhibit very large ¹JCF coupling constants. The ester carbonyl carbon will be the most downfield signal. |

| IR (Infrared) | ~1720-1740 cm⁻¹ (C=O stretch)~1250-1300 cm⁻¹ (C-O stretch)~1100-1200 cm⁻¹ (C-F stretch)~700-800 cm⁻¹ (C-Cl stretch) | The most prominent peak will be the strong carbonyl stretch of the ester. The fingerprint region will contain characteristic absorbances for the C-O, C-F, and C-Cl bonds. |

Synthesis and Purification Workflow

The most logical and industrially scalable synthesis of Methyl 3-chloro-4,5-difluorobenzoate is a two-step process starting from the commercially available 3,4-difluorobenzoic acid.

Overall Synthesis Pathway

The workflow involves an initial electrophilic aromatic substitution (chlorination) followed by a classic acid-catalyzed esterification.

Caption: Two-step synthesis of Methyl 3-chloro-4,5-difluorobenzoate.

Protocol 1: Synthesis of 3-Chloro-4,5-difluorobenzoic Acid

This protocol is adapted from established methods for the chlorination of deactivated aromatic acids.[9] The choice of chlorosulfonic acid as a solvent and a Lewis acid catalyst (FeCl₃) is critical for activating both the electrophile (Cl₂) and the substrate.

Methodology:

-

Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube (for chlorine), a thermometer, and a gas outlet connected to a scrubber (containing NaOH solution).

-

Reagent Charging: To the flask, add chlorosulfonic acid (5 parts by weight) and 100% sulfuric acid (5 parts by weight). Cool the mixture to 0-5°C in an ice bath.

-

Catalyst and Substrate Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.03 eq). Slowly add 3,4-difluorobenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

-

Chlorination: Once the addition is complete, begin bubbling chlorine gas through the mixture at a steady rate. Allow the reaction temperature to slowly rise to 40°C and maintain for 2-4 hours.

-

Causality Insight: The strong acid medium protonates the carbonyl group, further deactivating the ring. However, the Lewis acid catalyst is essential to polarize the Cl-Cl bond, generating a sufficiently powerful electrophile (Cl⁺) to overcome this deactivation. The directing effects of the fluorine and carboxyl groups favor substitution at the C3 position.

-

-

Reaction Quench: After the reaction is complete (monitored by TLC or GC-MS), stop the chlorine flow and purge the system with nitrogen gas. Carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Isolate the crude 3-chloro-4,5-difluorobenzoic acid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove residual acids, then dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene/hexanes) can be performed if higher purity is required.

Protocol 2: Fischer Esterification to Methyl 3-chloro-4,5-difluorobenzoate

This is a standard, equilibrium-driven process. The protocol's design focuses on shifting the equilibrium towards the product by using a large excess of one reactant (methanol).[10][11]

Methodology:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add 3-chloro-4,5-difluorobenzoic acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq). Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as the catalyst.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting acid is consumed.

-

Self-Validating System: The reaction is driven to completion by the large molar excess of methanol, per Le Châtelier's principle. The endpoint is clearly determined by the complete disappearance of the more polar starting acid spot on the TLC plate.

-

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Reduce the volume by about half using a rotary evaporator to remove excess methanol. Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the sulfuric acid and any remaining carboxylic acid - caution: CO₂ evolution), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-chloro-4,5-difluorobenzoate.

-

Purification: The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Utility

The utility of Methyl 3-chloro-4,5-difluorobenzoate stems from the distinct reactivity of its functional groups.

Core Reactivity at the Ester Group

The ester functionality is the primary site for transformation, serving as a protected form of the carboxylic acid that can be readily converted into other functional groups via nucleophilic acyl substitution.

Caption: Key transformations of the methyl ester group.

-

Saponification (Hydrolysis): Treatment with a strong base, such as sodium hydroxide in aqueous methanol, readily hydrolyzes the ester back to the parent carboxylic acid.[12] This is a fundamental deprotection step.

-

Amidation: The ester can be converted directly to an amide by heating with an amine. This reaction is often slow but can be catalyzed by Lewis acids. This transformation is crucial for incorporating the fluorinated aromatic moiety into peptide-like structures or other scaffolds requiring an amide linkage.

Role as a Pharmaceutical Scaffold

The true value of this building block is realized when it is incorporated into larger, biologically active molecules. Its rigid structure and defined substitution pattern allow it to act as a scaffold, positioning other pharmacophoric elements in a precise three-dimensional orientation.

Caption: Conceptual integration into a complex drug candidate.

The chloro and fluoro substituents are not merely passive decorations. They are electron-withdrawing, which deactivates the ring towards electrophilic attack but may render it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, potentially allowing for the displacement of one of the fluorine atoms by a suitable nucleophile. This dual reactivity makes it a highly strategic component in a synthetic campaign.

Safety and Handling

As a halogenated organic compound, Methyl 3-chloro-4,5-difluorobenzoate requires careful handling in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: While specific toxicology data is limited, related compounds are known to be irritants. It should be treated as harmful if swallowed or inhaled and as a cause of skin and serious eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-170. [Link]

-

Reddit r/chemhelp. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]

-

Homework.Study.com. The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. [Link]

-

Gesher. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information for Catalytic aerobic oxidation of alcohols and aldehydes into esters using N-hydroxyphthalimide (NHPI) and Co(OAc)2. [Link]

- Lohmann, J., et al. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

-

PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

Global Scientific Journals. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 9(7). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study. [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). Methyl 3-chloro-4,5-difluorobenzoate. [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 3,5-difluorobenzoate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

ResearchGate. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). [Link]

-

Gesher. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7). [Link]

-

AOBChem USA. (n.d.). Methyl 3-chloro-2,4-difluorobenzoate. [Link]

Sources

- 1. 1214344-87-2|Methyl 3-chloro-4,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloro-4-fluorobenzoic acid 95 403-16-7 [sigmaaldrich.com]

- 4. 3-Chloro-4-fluorobenzoic acid | 403-16-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-chloro-4,5-difluorobenzoate

Introduction

Methyl 3-chloro-4,5-difluorobenzoate is a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a chlorine atom and two adjacent fluorine atoms on the benzene ring—makes it a versatile building block for the synthesis of complex, biologically active molecules.[1] The strategic placement of these halogens can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in drug discovery.[1]

This guide provides a comprehensive technical overview of the predominant synthesis pathway for methyl 3-chloro-4,5-difluorobenzoate. It is designed for researchers, chemists, and drug development professionals, focusing on the core chemical transformation, mechanistic principles, and practical experimental protocols. The primary and most industrially viable route proceeds in two distinct stages: the initial synthesis or sourcing of the precursor acid, 3-chloro-4,5-difluorobenzoic acid, followed by its direct esterification.

Section 1: The Key Precursor: 3-chloro-4,5-difluorobenzoic acid

The synthesis of the final methyl ester begins with its corresponding carboxylic acid, 3-chloro-4,5-difluorobenzoic acid. Achieving the specific 1,3,4,5-substitution pattern on the benzene ring is non-trivial and typically involves multi-step synthetic sequences that are beyond the scope of simple electrophilic aromatic substitution on readily available precursors. For this reason, 3-chloro-4,5-difluorobenzoic acid is often sourced as a starting material from specialized chemical suppliers.[2][3]

Below are the key physicochemical properties of this critical precursor.

Table 1: Physicochemical Properties of 3-chloro-4,5-difluorobenzoic acid

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 150444-95-4 | [3][4] |

| Molecular Formula | C₇H₃ClF₂O₂ | [2][3][4] |

| Molecular Weight | 192.55 g/mol | [2][5] |

| Appearance | Solid / Off-white powder | [2] |

| Boiling Point | 283.3 °C at 760 mmHg | [4] |

| Density | 1.573 g/cm³ |[4] |

Section 2: Core Synthesis via Fischer-Speier Esterification

The most direct and widely adopted method for converting 3-chloro-4,5-difluorobenzoic acid to its methyl ester is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[6][7]

Causality and Method Selection

The choice of Fischer esterification is grounded in several key advantages:

-

Economic Viability: The reagents are inexpensive and readily available. Methanol serves as both the nucleophile and the solvent, while common mineral acids like sulfuric acid are effective catalysts.

-

Scalability: The reaction is robust and can be reliably scaled from laboratory benchtop to industrial production.

-

Simplicity: The procedure is straightforward, requiring standard chemical processing equipment.

The reaction is a reversible equilibrium.[7][8] To ensure a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically achieved by applying Le Châtelier's principle, primarily through the use of a large excess of the alcohol (methanol).[9]

Overall Synthesis Pathway

The transformation is a single, efficient step from the precursor acid to the final product.

Caption: Overall synthesis from the precursor acid to the target ester.

Reaction Mechanism

The Fischer esterification proceeds via a well-established nucleophilic acyl substitution mechanism. Each step is reversible.

-

Carbonyl Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][9]

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate.[10]

-

Proton Transfer: A proton is transferred from the oxonium ion moiety to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group (H₂O).[6]

-

Elimination of Water: The tetrahedral intermediate collapses. A lone pair from the remaining hydroxyl group reforms the C=O double bond, simultaneously expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to yield the final methyl ester product and regenerate the acid catalyst.[6]

Caption: Step-wise mechanism of the Fischer esterification reaction.

Section 3: Experimental Protocol and Process Validation

This section provides a representative, field-proven protocol for the synthesis of methyl 3-chloro-4,5-difluorobenzoate.

Reagents and Equipment

| Reagent/Material | Purpose |

| 3-chloro-4,5-difluorobenzoic acid | Starting Material |

| Anhydrous Methanol (MeOH) | Reagent and Solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | Extraction Solvent |

| Saturated Sodium Chloride (Brine) soln. | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |

| Standard Laboratory Glassware | Reaction Vessel, Condenser, etc. |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-4,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid). The large excess of methanol serves to drive the reaction equilibrium forward.[11]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq) to the solution. An exotherm may be observed.

-

Reflux: Heat the mixture to a gentle reflux (approx. 65 °C, the boiling point of methanol) and maintain for 2-6 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Work-up and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.[11]

-

Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing crushed ice and water. Slowly add saturated sodium bicarbonate solution portion-wise to neutralize the sulfuric acid catalyst. This step is self-validating; effervescence (release of CO₂) will occur until all the acid is neutralized.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine solution to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 3-chloro-4,5-difluorobenzoate. The product, if necessary, can be further purified by vacuum distillation or recrystallization.

Typical Reaction Parameters

| Parameter | Typical Value/Condition | Rationale |

| Acid:Methanol Ratio | 1:20 to 1:50 (molar) | Drives equilibrium towards product formation. |

| Catalyst Load (H₂SO₄) | 5-10 mol% | Sufficient to catalyze the reaction without promoting side reactions. |

| Temperature | Reflux (~65 °C) | Increases reaction rate to achieve completion in a reasonable timeframe. |

| Reaction Time | 2-6 hours | Dependent on scale and reaction efficiency; monitored by TLC. |

| Typical Yield | >90% | The reaction is generally high-yielding. |

References

-

Reliable Chemical Trading Partner, Professional 3-Chloro-4,5-difluorobenzoic acid Supply. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

3-Chloro-2,4-difluorobenzoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved January 7, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com. Retrieved January 7, 2026, from [Link]

-

Fischer esterification reaction. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995). Google Patents.

-

3-Chloro-2,4,5-trifluorobenzoic acid. (2012). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Li, Z., & Huang, N. (1995). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.

-

Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. (n.d.). Boronchem. Retrieved January 7, 2026, from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

- The preparation method of 4-chloro-2,5-difluorobenzoic acid. (2009). Google Patents.

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (1998). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-4,5-difluorobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Reliable Chemical Trading Partner, Professional 3-Chloro-4,5-difluorobenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 5. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. homework.study.com [homework.study.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methyl 3-chloro-4,5-difluorobenzoate IUPAC name

An In-depth Technical Guide to Methyl 3-chloro-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-chloro-4,5-difluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, including its IUPAC name and CAS number, and outlines its physicochemical properties. A significant focus is placed on a robust and well-established synthesis protocol via Fischer esterification of its carboxylic acid precursor, complete with mechanistic insights and experimental details. Furthermore, this guide explores the compound's critical applications as a building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Introduction

Halogenated aromatic compounds are of paramount importance in the fields of medicinal chemistry and materials science. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. Methyl 3-chloro-4,5-difluorobenzoate is a prime example of a versatile, halogenated building block that has garnered considerable attention for its utility in the synthesis of novel therapeutic agents and other high-value chemical entities. Its unique substitution pattern offers a scaffold that can be readily modified to create diverse molecular architectures. This guide serves as a detailed resource for researchers and professionals working with or considering the use of this compound in their synthetic endeavors.

Nomenclature and Structure Elucidation

IUPAC Name and Other Identifiers

The unambiguous identification of a chemical compound is crucial for scientific communication and reproducibility. The systematic name for the compound of interest, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is methyl 3-chloro-4,5-difluorobenzoate .[3]

Key identifiers for this compound are summarized in the table below:

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 3-chloro-4,5-difluorobenzoate | [3] |

| CAS Number | 1214344-87-2 | [3][4] |

| Molecular Formula | C₈H₅ClF₂O₂ | [3][4] |

| Molecular Weight | 206.57 g/mol | [3][4] |

| MDL Number | MFCD14698002 | [3][5] |

Molecular Structure

The molecular structure of methyl 3-chloro-4,5-difluorobenzoate consists of a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 3, and fluorine atoms at positions 4 and 5. The connectivity of the atoms is illustrated in the following diagram.

Caption: 2D molecular structure of methyl 3-chloro-4,5-difluorobenzoate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. While specific experimental data for methyl 3-chloro-4,5-difluorobenzoate is not extensively published, properties can be estimated based on related structures and general chemical principles.

| Property | Value/Description | Source(s) |

| Appearance | Typically an off-white to white crystalline powder or solid. | [6] |

| Purity | Commercially available with purities often ≥97%. | [6] |

| Storage | Should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. | [4][5] |

| Boiling Point | Estimated to be around 238°C (based on a similar compound, Methyl 3-chloro-4-fluorobenzoate). | [6] |

| Flash Point | Estimated to be around 102°C (based on a similar compound, Methyl 3-chloro-4-fluorobenzoate). | [6] |

Synthesis and Mechanistic Insights

Methyl 3-chloro-4,5-difluorobenzoate is most commonly synthesized from its corresponding carboxylic acid, 3-chloro-4,5-difluorobenzoic acid.[7][] The Fischer-Speier esterification is a direct and efficient method for this transformation.[9]

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan by breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthesis of methyl 3-chloro-4,5-difluorobenzoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of methyl 3-chloro-4,5-difluorobenzoate from 3-chloro-4,5-difluorobenzoic acid using methanol in the presence of an acid catalyst.

Materials:

-

3-chloro-4,5-difluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4,5-difluorobenzoic acid in an excess of anhydrous methanol. The use of excess methanol helps to shift the reaction equilibrium towards the product side.[10]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

To the remaining residue, add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl 3-chloro-4,5-difluorobenzoate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product with high purity.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.

Caption: Stepwise mechanism of the Fischer esterification reaction.

Applications in Research and Development

Methyl 3-chloro-4,5-difluorobenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Intermediate: The precursor, 3-chloro-4,5-difluorobenzoic acid, is a crucial building block for synthesizing novel therapeutic agents.[7] For instance, it has been utilized in the development of next-generation antimalarial acridones.[7] These compounds have demonstrated significant activity against various stages of malaria parasites, including drug-resistant strains.[7] Furthermore, derivatives of this acid have been explored as potential antileukemia agents, showing cytotoxic activity through the induction of apoptosis and cell cycle arrest.[7]

-

Agrochemical Synthesis: Halogenated benzoic acids and their esters are important precursors in the agrochemical industry for the development of new herbicides and pesticides. The specific substitution pattern of methyl 3-chloro-4,5-difluorobenzoate makes it a candidate for the synthesis of novel active ingredients.

-

Fluorinated Building Blocks: This compound is part of the broader class of fluorinated building blocks, which are instrumental in modern drug design. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity.[1][3]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling methyl 3-chloro-4,5-difluorobenzoate.

-

Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][12] Some sources also indicate it may be harmful if swallowed (H302) or inhaled (H332).[5][13]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13][14] Wash skin thoroughly after handling.[12][14] Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[12][14]

-

Response: If on skin, wash with plenty of soap and water.[12] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] If skin or eye irritation persists, get medical advice/attention.[12]

-

-

Storage and Disposal: Store in a well-ventilated place and keep the container tightly closed.[14] Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

Methyl 3-chloro-4,5-difluorobenzoate is a chemical intermediate of significant value, particularly in the synthesis of pharmaceuticals and agrochemicals. Its well-defined structure and reactivity make it a versatile building block for the creation of complex molecular targets. The Fischer esterification provides a reliable and scalable method for its synthesis from the corresponding carboxylic acid. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

-

LookChem. (n.d.). Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 393-397. Retrieved from [Link]

- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

- Li, Z., & Huang, N. (1996). Syntheses of 2-chloro-4,5-difluorobenzoic acid.

- BLD Pharm. (n.d.). Methyl 3-chloro-4,5-difluorobenzoate Safety Information.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ChemRxiv. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 1214344-87-2 | Methyl 3-chloro-4,5-difluorobenzoate - AiFChem [aifchem.com]

- 4. 1214344-87-2|Methyl 3-chloro-4,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 5. FCKeditor - Resources Browser [mfa.gov.by]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. merckmillipore.com [merckmillipore.com]

Physical and chemical properties of Methyl 3-chloro-4,5-difluorobenzoate

An In-depth Technical Guide to Methyl 3-chloro-4,5-difluorobenzoate

Introduction: Situating a Key Synthetic Intermediate

Methyl 3-chloro-4,5-difluorobenzoate (CAS No. 1214344-87-2) is a halogenated aromatic ester of significant interest to the fields of pharmaceutical, agrochemical, and materials science research.[1][2] Its utility stems from the unique electronic properties conferred by the trifunctionalized benzene ring. The presence of two electron-withdrawing fluorine atoms, a chlorine atom, and a methyl ester group creates a specific substitution pattern that is often sought in the design of complex molecular scaffolds. This guide provides a comprehensive overview of its core physical and chemical properties, a predictive analysis of its spectroscopic signature, a reliable synthesis protocol, and insights into its reactivity and safe handling. This document is intended for researchers and drug development professionals who require a deep, practical understanding of this versatile building block.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. The primary identifiers and structural representation of Methyl 3-chloro-4,5-difluorobenzoate are summarized below.

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1214344-87-2 | [1][3] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

| IUPAC Name | methyl 3-chloro-4,5-difluorobenzoate | [1] |

| SMILES | COC(=O)C1=CC(F)=C(F)C(Cl)=C1 | [1] |

| InChI Key | RQLVBIYHPRXEIA-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The spatial arrangement of the chloro, fluoro, and methyl ester substituents on the benzene ring dictates the molecule's reactivity and physical properties.

Caption: Experimental workflow for the synthesis of Methyl 3-chloro-4,5-difluorobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4,5-difluorobenzoic acid (1.0 eq). Add anhydrous methanol (10-20 volumes, e.g., 10-20 mL per gram of acid). Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting carboxylic acid is complete.

-

Work-up: Allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated aqueous solution of sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude ester can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Core Reactivity Insights

The chemical behavior of Methyl 3-chloro-4,5-difluorobenzoate is governed by its two main structural features: the electron-deficient aromatic ring and the ester functional group.

-

Aromatic Ring - Nucleophilic Aromatic Substitution (SₙAr): The benzene ring is heavily deactivated towards electrophilic substitution due to the strong electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the ester group. Conversely, it is highly activated for Nucleophilic Aromatic Substitution (SₙAr). The fluorine atoms, particularly the one at the C4 position (para to the ester), are excellent leaving groups in SₙAr reactions. This allows for the regioselective introduction of nucleophiles such as amines, alkoxides, or thiolates, which is a cornerstone of its utility in building complex molecules.

-

Ester Functional Group: The methyl ester is susceptible to standard ester transformations. [4] * Hydrolysis: It can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.

-

Amidation: Direct reaction with amines can form the corresponding amide, often facilitated by heating or the use of specific catalysts.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding benzyl alcohol.

-

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. The following guidelines are based on available safety data for this compound and structurally similar chemicals. [1]

| Hazard Category | GHS Classification and Statements |

|---|---|

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H320: Causes eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Precautionary Measures: Wash hands thoroughly after handling. Keep container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep the container tightly sealed to prevent moisture ingress and degradation.

Applications in Scientific Research

Methyl 3-chloro-4,5-difluorobenzoate serves primarily as a versatile intermediate and building block in organic synthesis. Its value lies in the strategic placement of its functional groups, which allows for sequential and regioselective modifications.

-

Pharmaceutical Synthesis: It is a key fragment for the construction of active pharmaceutical ingredients (APIs). The specific halogenation pattern is often incorporated into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.

-

Agrochemical Development: Similar to its role in pharma, this compound is used to synthesize novel herbicides, fungicides, and insecticides where the fluorinated and chlorinated phenyl ring is a common toxophore.

-

Materials Science: Polysubstituted benzene derivatives are used in the synthesis of specialty polymers, liquid crystals, and other organic materials where precise electronic properties are required.

References

-

Zhang, et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved January 7, 2026, from [Link]

-

ChemSigma. (n.d.). 1214344-87-2 Methyl 3-chloro-4,5-difluorobenzoate. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

-

American Chemical Society. (n.d.). Reactions of Benzyl Aryl Sulfides with Excess Active Halogen Reagents. Retrieved January 7, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-chloro-4-fluorobenzoate (C8H6ClFO2). Retrieved January 7, 2026, from [Link]

-

ChemSigma. (n.d.). Methyl 3-chloro-4,5-difluorobenzoate [1214344-87-2]. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3,5-difluorobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 5. Reaction performance of benzyl halide with halogenated naphthols. Retrieved January 7, 2026, from [Link]

-

Allfluoro pharmaceutical co. ltd. (n.d.). Methyl 3-chloro-4,5-difluorobenzoate,1214344-87-2. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 7, 2026, from [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

AOBChem USA. (n.d.). Methyl 3-chloro-2,4-difluorobenzoate. Retrieved January 7, 2026, from [Link]

-

precisionFDA. (n.d.). METHYL 3-CHLOROBENZOATE. Retrieved January 7, 2026, from [Link]

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Research

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. echemi.com [echemi.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. database.ich.org [database.ich.org]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Spectral Data Analysis of Methyl 3-chloro-4,5-difluorobenzoate: A Technical Guide

Introduction

Methyl 3-chloro-4,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate for novel pharmaceuticals and functional materials necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectral data for Methyl 3-chloro-4,5-difluorobenzoate, offering insights into its molecular structure and serving as a practical reference for researchers in drug development and related scientific disciplines. While experimental data for this specific compound is not publicly available, this guide will present predicted spectral data based on established principles and comparative analysis with structurally similar molecules.

Molecular Structure and Properties

Methyl 3-chloro-4,5-difluorobenzoate possesses a molecular formula of C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol . The strategic placement of chloro and fluoro substituents on the benzene ring significantly influences the molecule's reactivity and its spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of Methyl 3-chloro-4,5-difluorobenzoate is predicted to exhibit two main signals: one for the aromatic protons and another for the methyl protons of the ester group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-F) ≈ 2-3 Hz |

| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-F) ≈ 5-7 Hz |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A |

Justification for Predictions:

-

Aromatic Protons (H-2 and H-6): The electron-withdrawing nature of the carbonyl group, chlorine, and fluorine atoms deshields the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). The proton at the C-2 position is expected to be the most downfield due to its proximity to the ester group. The splitting pattern for both aromatic protons will be a doublet of doublets due to coupling with the two non-equivalent fluorine atoms.

-

Methyl Protons (-OCH₃): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-chloro-4,5-difluorobenzoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Employ a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of Methyl 3-chloro-4,5-difluorobenzoate is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon signals will exhibit splitting due to coupling with fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 163 - 165 | Singlet (s) |

| C-1 | 132 - 134 | Triplet (t) |

| C-2 | 128 - 130 | Singlet (s) |

| C-3 | 135 - 137 | Doublet of Doublets (dd) |

| C-4 | 150 - 152 (d, ¹JCF ≈ 250 Hz) | Doublet (d) |

| C-5 | 148 - 150 (d, ¹JCF ≈ 250 Hz) | Doublet (d) |

| C-6 | 118 - 120 | Doublet of Doublets (dd) |

| -OCH₃ | 52 - 54 | Singlet (s) |

Justification for Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the lowest field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to fluorine (C-4 and C-5) will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield. The other aromatic carbons will also exhibit smaller two- or three-bond C-F couplings.

-

Methyl Carbon (-OCH₃): The methyl carbon will be the most shielded carbon and will appear at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a broadband probe is necessary.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for carbons not coupled to fluorine.

-

A large number of scans (several hundred to thousands) is usually necessary due to the low natural abundance of ¹³C.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phase-corrected. The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1250 - 1300 | Strong |

| Aromatic C=C | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-F | 1100 - 1300 | Strong |

| C-Cl | 700 - 800 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 3000 | Medium |

Justification for Predictions:

The presence of the ester group will give rise to a strong C=O stretching absorption and a strong C-O stretching absorption. The aromatic ring will show characteristic C=C stretching bands. The C-F and C-Cl bonds will also have distinct stretching vibrations in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or low-melting solid) or as a KBr pellet (if it is a solid).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 206 and an M+2 peak at m/z = 208 with a ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 175.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 147.

-

Further fragmentation of the aromatic ring.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, which will induce fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of Methyl 3-chloro-4,5-difluorobenzoate.

An In-depth Technical Guide to Methyl 3-chloro-4,5-difluorobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4,5-difluorobenzoate is a key chemical intermediate whose structural complexity and reactivity make it a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis via the esterification of 3-chloro-4,5-difluorobenzoic acid, detailed analytical characterization, and its applications in the field of drug discovery. The strategic placement of chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, rendering it a versatile scaffold for the development of novel therapeutic agents.

Introduction: The Significance of Halogenated Benzoids in Medicinal Chemistry

Halogenated organic compounds, particularly those containing fluorine and chlorine, play a pivotal role in modern drug design and development. The introduction of these halogens into a molecular structure can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom can introduce a "magic" effect in drug discovery, influencing a compound's pharmacokinetic and pharmacodynamic profile in beneficial ways. Similarly, the incorporation of fluorine atoms is a widely used strategy to enhance metabolic stability and binding interactions.

Methyl 3-chloro-4,5-difluorobenzoate, with its unique substitution pattern, is an exemplar of a halogenated building block that has garnered interest in the synthesis of complex bioactive molecules. Its precursor, 3-chloro-4,5-difluorobenzoic acid, is a crucial intermediate for creating novel therapeutic agents, including next-generation antimalarial and antileukemia agents.[1] This guide will delve into the technical details of the synthesis and characterization of Methyl 3-chloro-4,5-difluorobenzoate, providing a foundational understanding for researchers in the field.

Synthetic Pathway: From Carboxylic Acid to Ester

The primary and most direct route to Methyl 3-chloro-4,5-difluorobenzoate is through the esterification of its parent carboxylic acid, 3-chloro-4,5-difluorobenzoic acid. The Fischer esterification, a classic and robust acid-catalyzed reaction, is the method of choice for this transformation.

Causality of Experimental Choices

The selection of the Fischer esterification is based on its efficiency, cost-effectiveness, and the ready availability of the required reagents. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side due to its large excess. A strong acid catalyst, typically sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate. The work-up procedure is designed to remove the excess acid and unreacted starting material, and to isolate the pure ester.

Caption: Synthetic workflow for Methyl 3-chloro-4,5-difluorobenzoate.

Detailed Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for structurally similar aromatic carboxylic acids.[2]

Materials:

-

3-chloro-4,5-difluorobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 eq.) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 3-chloro-4,5-difluorobenzoate.

Characterization and Data Presentation

The identity and purity of the synthesized Methyl 3-chloro-4,5-difluorobenzoate must be confirmed through various analytical techniques. The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Chemical Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| CAS Number | 1214344-87-2 |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.8-7.6 (m, 2H), 3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 164 (C=O), 155-145 (C-F), 135-115 (Ar-C), 53 (O-CH₃) |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~1730 (C=O, ester), ~1250 (C-O), ~1100 (C-F) |

| Mass Spectrometry (EI) | m/z: 206 [M]⁺, 175 [M-OCH₃]⁺ |